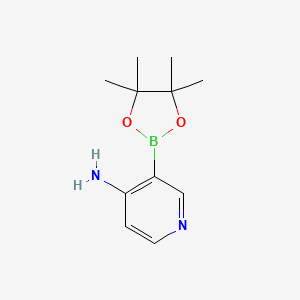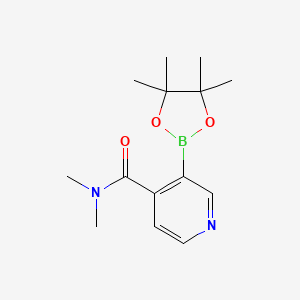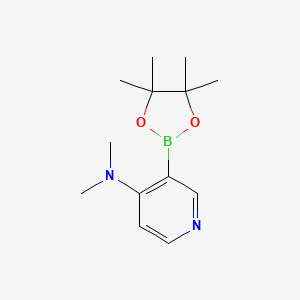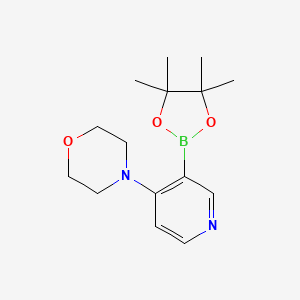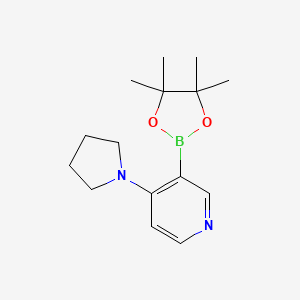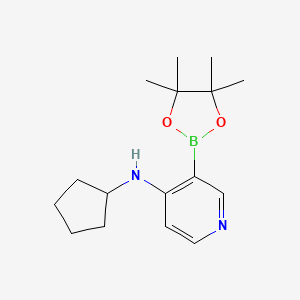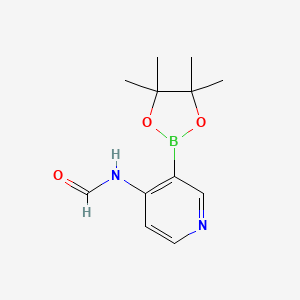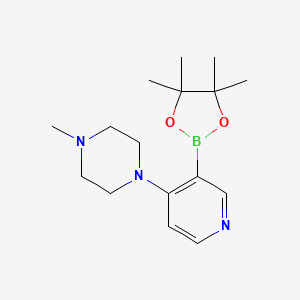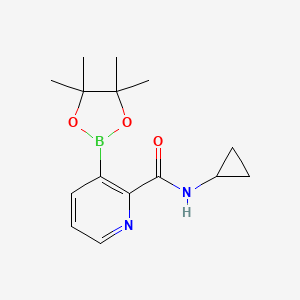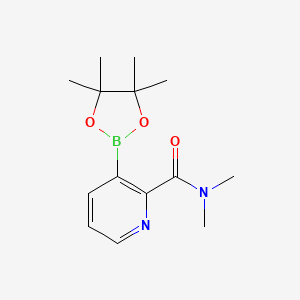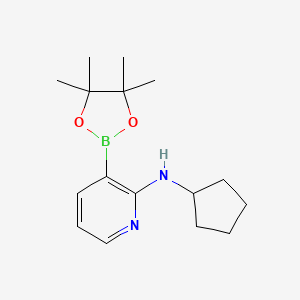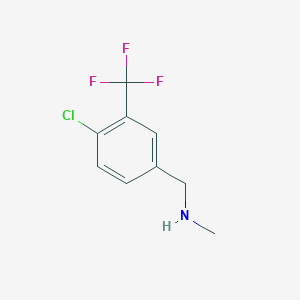
2-Carbamoylpyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoylpyridine-3-boronic acid pinacol ester (2CP3BAPE) is an important and versatile reagent used in organic synthesis. It is a boronic ester that is used as a building block in the synthesis of a wide variety of compounds. It is also used as an intermediate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. The unique properties of 2CP3BAPE make it a valuable tool for researchers in the field of organic chemistry.
作用機序
The mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic ester reacts with the nucleophile, forming a boronate ester. This boronate ester can then undergo a variety of reactions, depending on the reaction conditions and the reactants. For example, it can undergo a substitution reaction, an elimination reaction, or a condensation reaction.
Biochemical and Physiological Effects
2-Carbamoylpyridine-3-boronic acid pinacol ester has not been studied for its biochemical or physiological effects. Therefore, it is not known if it has any effects on the body.
実験室実験の利点と制限
2-Carbamoylpyridine-3-boronic acid pinacol ester has several advantages in the laboratory. It is relatively easy to synthesize, and it is stable under a variety of conditions. It is also a versatile reagent, and can be used in a wide variety of reactions. Additionally, it is relatively inexpensive, making it an attractive choice for researchers on a budget.
However, 2-Carbamoylpyridine-3-boronic acid pinacol ester also has some limitations. It is not soluble in water, and can be difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain reactions.
将来の方向性
There are a number of potential future directions for research involving 2-Carbamoylpyridine-3-boronic acid pinacol ester. These include the development of new synthetic methods for its synthesis, the development of new catalysts for its use in organic reactions, the study of its reactivity in various conditions, and the development of new applications for its use in organic synthesis. Additionally, further research could be done to better understand its mechanism of action and to explore its potential biochemical and physiological effects.
合成法
2-Carbamoylpyridine-3-boronic acid pinacol ester can be synthesized through a variety of methods. The most common method involves the reaction of 2-carbamoylpyridine-3-boronic acid (2CP3BA) with pinacol (1,2-dihydroxyethane). This reaction is typically carried out in a solvent such as acetonitrile, and can be catalyzed by a base such as potassium carbonate. The reaction is typically carried out at temperatures between 0 and 100°C. The product of this reaction is 2-Carbamoylpyridine-3-boronic acid pinacol ester, which can be isolated by distillation or recrystallization.
科学的研究の応用
2-Carbamoylpyridine-3-boronic acid pinacol ester has a variety of applications in scientific research. It is used as a reagent in the synthesis of a wide variety of compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in the synthesis of polymers, as a ligand for metal-catalyzed reactions, and as an additive in various organic reactions. Furthermore, 2-Carbamoylpyridine-3-boronic acid pinacol ester can be used as a model compound to study the reactivity of other boronic esters.
特性
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-15-9(8)10(14)16/h5-7H,1-4H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKSRRRVXIWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoylpyridine-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

